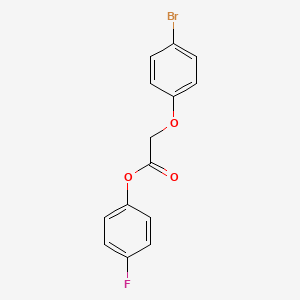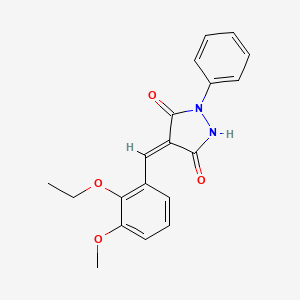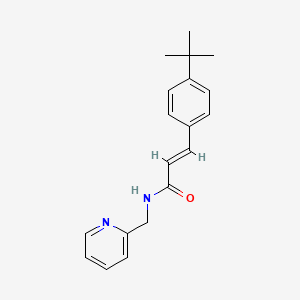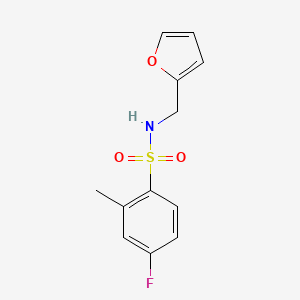
4-fluorophenyl (4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluorophenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-fluorophenyl (4-bromophenoxy)acetate is not fully understood. However, it is believed to act by inhibiting certain enzymes in the body, leading to the inhibition of various metabolic pathways. This inhibition can lead to the desired biological effect, such as anti-inflammatory or anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluorophenyl (4-bromophenoxy)acetate depend on the specific application. In pharmaceuticals, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral activity. In agrochemicals, it has been shown to have herbicidal and insecticidal activity. In materials science, it has been used as a building block in the synthesis of polymers and other materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-fluorophenyl (4-bromophenoxy)acetate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research. One potential direction is the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. Another direction is the development of new agrochemicals with improved selectivity and reduced environmental impact. In materials science, this compound could be used as a building block in the synthesis of new materials with improved properties. Overall, the potential applications of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research are vast and varied, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 4-fluorophenyl (4-bromophenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. The synthesis method is relatively easy, and the compound can be obtained in high purity. The mechanism of action is not fully understood, but it is believed to act by inhibiting certain enzymes in the body. The biochemical and physiological effects depend on the specific application. One of the main advantages of using this compound in lab experiments is its high purity and stability. The potential applications of 4-fluorophenyl (4-bromophenoxy)acetate in scientific research are vast and varied, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 4-fluorophenyl (4-bromophenoxy)acetate involves the reaction of 4-bromophenol with 4-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
4-fluorophenyl (4-bromophenoxy)acetate has been extensively used in scientific research due to its potential applications in various fields. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, this compound is used as a key intermediate in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral drugs. In agrochemicals, it is used as a key intermediate in the synthesis of herbicides and insecticides. In materials science, it is used as a building block in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
(4-fluorophenyl) 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-1-5-12(6-2-10)18-9-14(17)19-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATFZZQRGYQTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)COC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl (4-bromophenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)

![5-chloro-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5755932.png)

![N-(2,3-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5755952.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5755961.png)
![4,7-dimethyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5755969.png)
![N-{4-[(3,4-diethoxybenzyl)oxy]benzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5755971.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5755976.png)